molecular formula C12H14O4 B566610 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid CAS No. 105254-01-1

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B566610
CAS No.: 105254-01-1
M. Wt: 222.24
InChI Key: ZTNVQLFKRWRKII-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid typically involves the reaction of 2-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
  • 3-({[(1Z)-(2-methoxyphenyl)methylidene]amino}oxy)propanoic acid

Uniqueness

Its methoxyphenyl group and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound for scientific research .

Properties

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNVQLFKRWRKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671921
Record name 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105254-01-1
Record name 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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